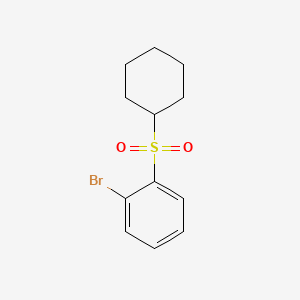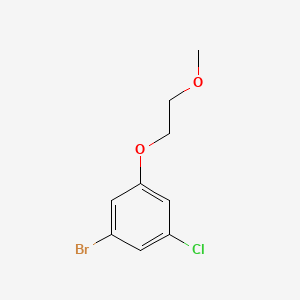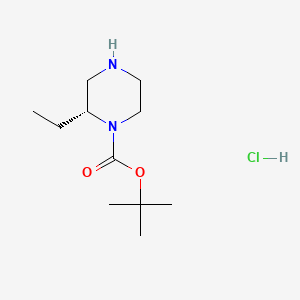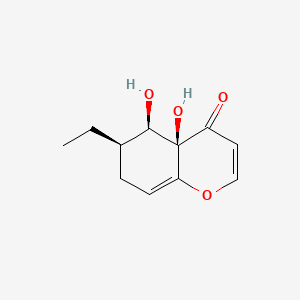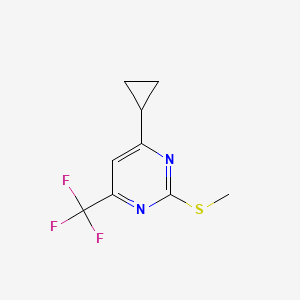
4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound containing both sulfur and nitrogen atoms. It is a member of the pyrimidine family and has been studied for its potential as a drug, a reagent in chemical synthesis, and a tool for studying biochemical and physiological processes.
详细的合成方法
{
"Design of the Synthesis Pathway": "The synthesis of 4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine can be achieved through a multistep process involving the reaction of appropriate starting materials.",
"Starting Materials": ["2-Chloro-4-cyclopropyl-6-(trifluoromethyl)pyrimidine", "Sodium hydride", "Methylthiolate", "Dimethylformamide", "Chloroform"],
"Reaction": ["
Step 1:The starting material 2-Chloro-4-cyclopropyl-6-(trifluoromethyl)pyrimidine is treated with sodium hydride in dry dimethylformamide to form the corresponding anion.",
"
Step 2:Methylthiolate is added to the reaction mixture and the reaction is stirred at room temperature for several hours to form the intermediate 4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine.",
"
Step 3:The intermediate is then purified by column chromatography using chloroform as the eluent to obtain the final product."]}
}
科学研究应用
4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine has been studied for its potential as a drug, a reagent in chemical synthesis, and a tool for studying biochemical and physiological processes. It has been used in the synthesis of various other compounds, such as 2-amino-4-cyclopropyl-6-(trifluoromethyl)pyrimidine, which is used as an intermediate in the synthesis of a novel anti-cancer drug. In addition, it has been used as a reagent in the synthesis of other heterocyclic compounds, such as 2-amino-4-cyclopropyl-6-(trifluoromethyl)pyrimidines and 2-amino-4-cyclopropyl-6-(trifluoromethyl)thiophenes, which are used in the synthesis of various pharmaceuticals.
作用机制
The exact mechanism of action of 4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine is not yet fully understood. However, it is believed to interact with certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs, as well as other biochemical processes. It is also believed to interact with certain proteins, such as the β-adrenergic receptor, which is involved in the regulation of heart rate and blood pressure.
生化和生理效应
In vitro studies have shown that 4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine has a number of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs, as well as other biochemical processes. It has also been shown to inhibit the activity of β-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. In addition, it has been shown to increase the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.
实验室实验的优点和局限性
4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize, making it an attractive option for researchers. In addition, it has a number of biochemical and physiological effects, making it a useful tool for studying biochemical and physiological processes. However, it also has some limitations. For example, it is not very soluble in water, making it difficult to work with in aqueous solutions. In addition, it is not very stable, making it difficult to store for long periods of time.
未来方向
There are a number of potential future directions for research on 4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. This could involve studying its interaction with various proteins and enzymes, as well as its effects on various biochemical and physiological processes. Another potential direction is to explore its potential as a drug or reagent in chemical synthesis. This could involve studying its efficacy and safety as a drug, as well as its potential for use in the synthesis of other compounds. Finally, it could also
属性
IUPAC Name |
4-cyclopropyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2S/c1-15-8-13-6(5-2-3-5)4-7(14-8)9(10,11)12/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVKMSFDVRKCJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)C(F)(F)F)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

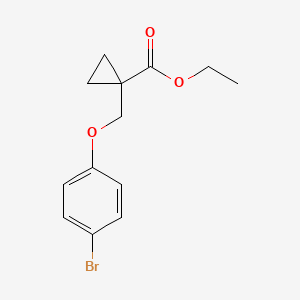
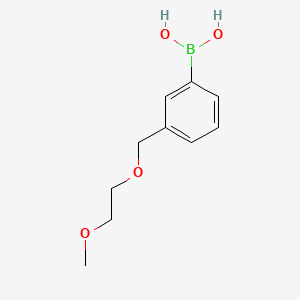
![1,1-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B595984.png)
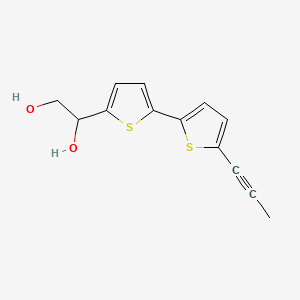
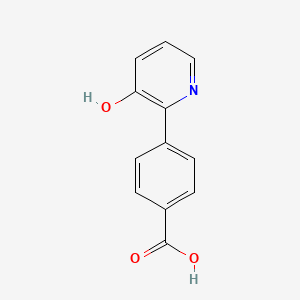
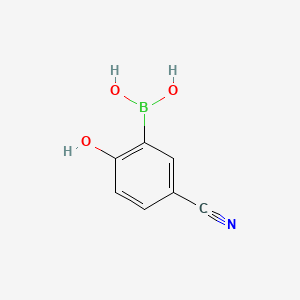
![tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B595988.png)

![Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B595991.png)
